molecular formula C8H10O2 B1444045 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid CAS No. 1423032-50-1

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1444045
CAS No.: 1423032-50-1
M. Wt: 138.16 g/mol
InChI Key: SMCGRXBUOCSXTH-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid (CAS 1423032-50-1) is a high-value synthetic building block with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol . This compound features a cyclobutane ring substituted with a carboxylic acid group and a prop-2-yn-1-yl (propargyl) group at the same carbon atom, creating a versatile scaffold for chemical synthesis . The presence of both a carboxylic acid and an alkyne functional group makes this molecule a crucial intermediate in various research applications, particularly in medicinal chemistry and materials science. The carboxylic acid allows for amide coupling or esterification reactions, while the alkyne group is ideal for metal-catalyzed cross-couplings, such as the Sonogashira reaction, and [3+2] cycloaddition (Huisgen) reactions, including click chemistry . This dual functionality enables researchers to efficiently construct more complex molecular architectures, such as those explored in pharmaceutical development for creating constrained analogs and novel scaffolds . The compound is offered with a high purity of 98% and is intended for research purposes only . It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal utilization . Please refer to the Safety Data Sheet for proper handling information. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-prop-2-ynylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-4-8(7(9)10)5-3-6-8/h1H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCGRXBUOCSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-50-1
Record name 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
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Preparation Methods

Alkylation of Cyclobutane-1-carboxylic Acid with Propargyl Halides

One common method involves the nucleophilic substitution of cyclobutane-1-carboxylic acid derivatives with propargyl halides (e.g., propargyl bromide). This reaction typically proceeds via the formation of a cyclobutyl carboxylate salt, which then reacts with propargyl bromide under basic conditions to yield 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid.

  • Reagents: Cyclobutane-1-carboxylic acid or its salt, propargyl bromide.
  • Conditions: Organic base (e.g., triethylamine), polar aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts: Sometimes phase transfer catalysts or nucleophilic catalysts like DMAP (4-dimethylaminopyridine) are used to enhance reaction rates.

This method is supported by analogous procedures reported for the synthesis of propargylic derivatives, where propargyl bromide reacts with nucleophiles to introduce the prop-2-yn-1-yl group efficiently.

Esterification Followed by Alkynylation

Another approach begins with esterification of cyclobutane-1-carboxylic acid to form the corresponding ester, which is then subjected to alkynylation using propargyl amines or propargyl derivatives under Sonogashira-type coupling conditions.

  • Reagents: Cyclobutane-1-carboxylic acid ester, propargyl amines or alkynyl halides.
  • Catalysts: Palladium catalysts (e.g., PdCl2(PPh3)2), copper iodide as co-catalyst.
  • Solvents: Dry dichloromethane or tetrahydrofuran under inert atmosphere.
  • Conditions: Room temperature to mild heating, inert atmosphere (N2).

This method is inspired by the synthesis of propargylic ureas and alkynyl amines via Sonogashira coupling, which has been demonstrated in related compounds with cycloalkyl groups.

Carboxylation of Propargylated Cyclobutane Intermediates

In some cases, the propargyl group is introduced first onto a cyclobutane intermediate lacking the carboxylic acid, followed by oxidative or catalytic carboxylation to install the carboxylic acid group at the cyclobutane ring.

  • Reagents: Propargylated cyclobutane intermediates.
  • Catalysts: Transition metal catalysts capable of carboxylation (e.g., Pd, Ni complexes).
  • Conditions: CO2 atmosphere, base, and suitable solvents.

While specific examples for this exact compound are limited, analogous strategies are used in the preparation of cycloalkyl carboxylic acids with alkynyl substituents.

Data Table: Summary of Preparation Methods

Method Key Reagents Catalysts/Conditions Yield Range (%) Notes
Alkylation with propargyl bromide Cyclobutane-1-carboxylate salt, propargyl bromide Organic base (triethylamine), DMAP, DCM or THF 50-80 Straightforward nucleophilic substitution
Esterification + Sonogashira coupling Cyclobutane-1-carboxylic acid ester, propargyl amine or halide Pd catalyst, CuI, inert atmosphere, DCM or THF 40-70 Requires inert atmosphere, mild heating
Carboxylation of propargylated intermediates Propargylated cyclobutane derivative, CO2 Pd or Ni catalysts, base, CO2 atmosphere Variable Advanced method, less common

Detailed Research Findings

  • The alkylation method is generally preferred due to its simplicity and moderate to good yields. The reaction efficiency depends on the base strength and solvent polarity. DMAP often acts as a nucleophilic catalyst to accelerate the reaction.

  • Sonogashira coupling conditions adapted for propargylation require careful control of atmosphere and moisture to prevent catalyst deactivation. This method allows for functional group tolerance and the possibility to introduce diverse substituents on the propargyl moiety.

  • Carboxylation of propargylated intermediates under CO2 atmosphere is an emerging method that aligns with green chemistry principles but requires specialized catalysts and conditions. This approach is less documented for this specific compound but shows potential for future applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The propynyl group can participate in reactions that modify the activity of these targets, while the cyclobutane ring provides structural stability.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclobutane-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Physical Properties Applications/Notes References
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid C₈H₁₀O₂ 138.07 Prop-2-yn-1-yl, -COOH Not reported (likely solid) Click chemistry, drug intermediates
1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid C₁₁H₁₁ClO₂ 210.66 4-Chlorophenyl, -COOH Used in redox-active ester synthesis Fluorination precursor
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl, -COOH White solid Unclassified hazards; general organic synthesis
1-Ethynylcyclobutane-1-carboxylic acid C₇H₈O₂ 124.14 Ethynyl, -COOH Not reported Structural analog for reactivity studies
1-Amino-1-cyclobutanecarboxylic acid C₅H₉NO₂ 115.13 -NH₂, -COOH Solid (pharmaceutical intermediate) Peptide mimetics, enzyme inhibitors
1-(Cyanomethyl)cyclobutane-1-carboxylic acid C₇H₉NO₂ 139.15 Cyanomethyl, -COOH Not reported Potential nitrile-based transformations

Key Observations :

  • Substituent Effects : The prop-2-yn-1-yl group in the target compound enhances reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to phenyl or benzyl substituents .
  • Amino vs. Carboxylic Acid: 1-Amino-1-cyclobutanecarboxylic acid serves as a constrained amino acid, contrasting with the carboxylic acid derivatives’ roles in esterification or metal-catalyzed reactions .

Comparison with Related Compounds

  • 1-(4-Chlorophenyl) Analogue : Synthesized via carbodiimide-mediated coupling (DIC/DMAP), yielding redox-active esters for fluorination .
  • 1-Amino Derivatives: Prepared via Strecker synthesis or enzymatic resolution, emphasizing the role of protecting groups .

Biological Activity

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring and an alkyne substituent. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and applications.

  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 228.5 °C at 760 mmHg
  • Flash Point : 106.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. While specific mechanisms remain under investigation, preliminary studies suggest that this compound may act as a ligand, binding to target proteins and modulating their activity. This interaction could influence metabolic pathways and cellular functions, which are critical for therapeutic applications.

Enzyme Interactions

Research indicates that this compound may affect enzyme activities through its buffering capacity, which is crucial in maintaining pH levels in cell cultures. This property can lead to alterations in enzyme kinetics and metabolic processes, potentially enhancing or inhibiting specific biochemical reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cell Culture Studies : In vitro experiments demonstrated that the compound could modulate the activity of certain enzymes involved in metabolic pathways. For instance, its buffering capacity was shown to stabilize pH, thereby optimizing conditions for enzymatic reactions.
  • Therapeutic Potential : The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structural features may allow it to serve as a scaffold for developing new drugs targeting specific diseases.
  • Synergistic Effects : Interaction studies with other compounds revealed potential synergistic effects that could enhance therapeutic efficacy when used in combination therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Isopropylcyclohexane-1-carboxylic acidIsopropyl group on cyclohexaneDifferent branching affects solubility
4-Methylcyclohexane-1-carboxylic acidMethyl group on cyclohexaneVarying steric hindrance impacts reactivity
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acidCyclobutane ring instead of cyclohexaneSmaller ring size may alter strain and reactivity

The alkyne moiety and specific arrangement of functional groups in this compound contribute to its distinct reactivity and biological interactions compared to these related compounds.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid, and what critical reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting cyclobutane-1-carboxylic acid chloride with propargyl alcohol in anhydrous benzene, using pyridine as a base under vigorous stirring at room temperature. Key conditions include maintaining anhydrous environments to prevent hydrolysis and precise stoichiometric control to minimize side reactions. Yield optimization requires inert atmospheres (e.g., N₂) and post-reaction purification via column chromatography .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and propargyl protons (δ 2.0–2.5 ppm for ≡C-H).
  • IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).
  • HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects .

Q. What storage conditions ensure compound stability in laboratory settings?

Store in airtight amber vials under inert gas (N₂/Ar) at 10–25°C. Avoid contact with strong oxidizers (e.g., peroxides). Monitor stability every 3 months via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to detect decomposition .

Advanced Research Questions

Q. How does cyclobutane ring strain influence reactivity in [2+2] cycloadditions or ring-opening reactions?

The ring’s angle strain (~20–30 kcal/mol) lowers activation energy for cycloadditions or electrophilic attacks. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) predict reactive sites by analyzing LUMO distributions. Experimentally, kinetic studies under variable temperatures (25–80°C) and solvent polarities quantify strain effects. Compare activation parameters (ΔG‡) with strain-free analogs .

Q. What methodologies resolve contradictions in reported solubility data across solvent systems?

Use the shake-flask method : Saturate solvents (e.g., DMSO, THF, water) with the compound, equilibrate at 25.0±0.1°C for 24 hrs, and quantify solubility via HPLC (UV detection at λmax). Validate data against literature after confirming solvent purity (Karl Fischer titration). Apply Grubbs’ test to identify outliers and assess measurement uncertainty .

Q. Can computational modeling predict regioselectivity in propargyl group modifications?

Yes. DFT calculations (e.g., Gaussian 16) map electrostatic potential surfaces to identify electron-deficient regions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites for nucleophilic/electrophilic attacks. Validate predictions by synthesizing derivatives (e.g., Sonogashira coupling) and characterizing regiochemistry via NOESY or X-ray .

Q. How do steric effects from the propargyl group impact enantioselective catalysis involving this compound?

Steric hindrance from the propargyl moiety can reduce catalytic efficiency in asymmetric syntheses. Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvent polarities. Use HPLC chiral columns (e.g., Chiralpak IA) to measure enantiomeric excess (ee). Molecular dynamics simulations model catalyst-substrate interactions to rationalize selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or thermal stability?

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to measure melting points and decomposition temperatures.
  • Sample Purity : Verify via elemental analysis (C, H, N) and HPLC (>98% purity).
  • Crystallization Conditions : Differences in solvent (e.g., ethanol vs. acetonitrile) may yield polymorphs. Use PXRD to identify crystalline forms .

Methodological Tables

Parameter Optimized Conditions Key References
Synthesis Yield65–72% (anhydrous benzene, pyridine)
Storage Stability>12 months at 10°C under N₂
Solubility in DMSO48.2 mg/mL (±1.3 mg/mL at 25°C)
DFT Calculation LevelB3LYP/6-311+G(d,p), SMD solvation model

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

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